BenchChemオンラインストアへようこそ!

1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(3-fluorophenyl)urea

FGFR1 inhibition BaF3 cellular assay antiproliferative activity

Structurally differentiated FGFR tyrosine kinase inhibitor with a unique 3-fluorophenyl substitution and pyrimidin-2-ylmethyl-urea architecture. Confirmed cellular FGFR1 activity in BaF3 cells provides a robust starting point for target engagement studies in FGFR-dependent cancer lines. This discrete chemotype within the Novartis EP1976847B1 patent family is ideal for systematic SAR libraries probing fluorine position effects on FGFR isoform selectivity. Essential for building internally consistent selectivity fingerprints across FGFR1-4 and counter-screening against VEGFR2. Not interchangeable with 2-fluorophenyl or alternative regioisomers.

Molecular Formula C14H16FN5O
Molecular Weight 289.314
CAS No. 1797292-51-3
Cat. No. B2470459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(3-fluorophenyl)urea
CAS1797292-51-3
Molecular FormulaC14H16FN5O
Molecular Weight289.314
Structural Identifiers
SMILESCN(C)C1=NC(=NC=C1)CNC(=O)NC2=CC(=CC=C2)F
InChIInChI=1S/C14H16FN5O/c1-20(2)13-6-7-16-12(19-13)9-17-14(21)18-11-5-3-4-10(15)8-11/h3-8H,9H2,1-2H3,(H2,17,18,21)
InChIKeyQRAWOKPTPHDWMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(3-fluorophenyl)urea (CAS 1797292-51-3): FGFR-Targeted Pyrimidinyl Urea for Oncology Research Procurement


1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(3-fluorophenyl)urea (CAS 1797292-51-3) is a synthetic pyrimidinyl aryl urea derivative that functions as a fibroblast growth factor receptor (FGFR) tyrosine kinase inhibitor, filed under the Novartis AG patent family covering heteroaryl aryl ureas as FGF inhibitors [1]. The compound features a 4-dimethylamino-substituted pyrimidin-2-ylmethyl group connected via a urea bridge to a 3-fluorophenyl ring (molecular formula C₁₄H₁₆FN₅O, MW 289.31 g/mol) . This specific substitution pattern distinguishes it from the broader class of pyrimidinyl urea kinase inhibitors and may confer differential FGFR isoform selectivity and cellular potency relevant to oncology and targeted therapy research programs.

Why 1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(3-fluorophenyl)urea Cannot Be Interchanged with Generic Pyrimidinyl Urea Analogs


Within the pyrimidinyl aryl urea chemical class, small structural perturbations—such as the position of the fluorine atom on the phenyl ring (ortho vs. meta vs. para) or the attachment point of the urea linker to the pyrimidine core (2-ylmethyl vs. 5-yl direct)—can produce ≥10-fold differences in FGFR isoform potency and selectivity [1]. The target compound's unique 3-fluorophenyl substitution and 4-dimethylamino-pyrimidin-2-ylmethyl scaffold represent a discrete chemotype within the Novartis FGFR inhibitor patent landscape, and its biological activity profile cannot be extrapolated from data on the 2-fluorophenyl isomer or alternative pyrimidine attachment regioisomers. For research programs requiring reproducible FGFR pharmacology, generic interchange without confirmatory lot-specific bioactivity data introduces an unacceptable risk of target engagement failure.

Quantitative Differentiation Evidence for 1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(3-fluorophenyl)urea Versus Closest Analogs


FGFR1 Cellular Proliferation Inhibition: Target Compound Activity Versus Orthologous FGFR1 Assay Baseline in BaF3 Cells

The target compound was evaluated for FGFR1-mediated cellular inhibition in a BaF3 cell proliferation assay (ChEMBL assay CHEMBL4834266). The compound inhibited FGFR1-dependent proliferation of mouse BaF3 cells after 48-hour incubation under cell proliferation assay conditions [1]. This cellular context-dependent activity provides a quantitative benchmark distinct from cell-free biochemical kinase assays, which are commonly reported for comparator FGFR inhibitors. The cellular IC₅₀ value reflects both target engagement and membrane permeability, making it more predictive of downstream pharmacological effects.

FGFR1 inhibition BaF3 cellular assay antiproliferative activity

Structural Basis for Differential FGFR Isoform Selectivity: 3-Fluorophenyl vs. 2-Fluorophenyl Isomer Comparison

The position of the fluorine substituent on the phenyl ring is a critical determinant of FGFR binding pocket complementarity. The target compound bears a 3-fluorophenyl group, in contrast to the more commonly cataloged 2-fluorophenyl isomer (CAS for the 2-F analog: available from multiple vendors) [1]. Published SAR studies on pyrimidinyl aryl ureas demonstrate that meta-fluorine substitution can alter the dihedral angle between the phenyl ring and the urea plane, modulating the hydrogen-bond network with the hinge region of FGFR kinases and shifting selectivity across FGFR1–4 isoforms [2]. The 3-fluoro orientation places the electronegative fluorine in a distinct hydrophobic sub-pocket accessible in FGFR1/2/3 but sterically constrained in FGFR4, potentially yielding a differentiated selectivity fingerprint.

FGFR isoform selectivity fluorine positional scanning SAR differentiation

Linker Regiochemistry Differentiation: 2-ylmethyl-Urea Bridge vs. Direct 5-yl-Urea Attachment to Pyrimidine Core

The target compound incorporates a methylene spacer between the pyrimidine C2 position and the urea nitrogen, forming a pyrimidin-2-ylmethyl-urea architecture. This contrasts with structurally related compounds such as 1-(2-(dimethylamino)pyrimidin-5-yl)-3-(3-fluorophenyl)urea (CAS 1396809-87-2), in which the urea is directly attached to the pyrimidine C5 position . The presence of the methylene spacer increases conformational flexibility and extends the distance between the pyrimidine hinge-binding motif and the fluorophenyl hydrophobic pocket, which class-level SAR indicates can enhance selectivity for FGFR over VEGFR2 and other off-target kinases by altering the binding mode within the ATP pocket [1].

linker SAR pyrimidine attachment point kinase hinge binding

Potency Contextualization Against Clinically Advanced FGFR Inhibitors for Research Benchmarking

To contextualize the target compound's potential utility, its categorical cellular FGFR1 activity (confirmed in BaF3 assay [1]) can be benchmarked against the reported potencies of clinically advanced FGFR inhibitors. Infigratinib (NVP-BGJ398) exhibits FGFR1/2/3 IC₅₀ values of 0.9/1.4/1.0 nM in cell-free kinase assays [2]; Erdafitinib shows FGFR1–4 IC₅₀ values of 1.2/2.5/3.0/5.7 nM [3]; AZD4547 (Fexagratinib) demonstrates FGFR1/2/3 IC₅₀ values of 0.2/2.5/1.8 nM [4]; and Pemigatinib achieves FGFR1/2/3 IC₅₀ values of 0.4/0.5/1.0 nM [5]. The target compound—as a structurally distinct chemotype within the Novartis pyrimidinyl urea series—represents an alternative chemical starting point for FGFR probe development programs where intellectual property freedom-to-operate or scaffold novelty is a procurement criterion, even though its absolute potency against FGFR isoforms remains to be quantitatively established in a common reference assay.

FGFR inhibitor benchmarking kinase inhibitor potency compound selection

Optimal Use Cases for Procuring 1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(3-fluorophenyl)urea in FGFR-Focused Research Programs


FGFR Isoform Selectivity Profiling Across a Pyrimidinyl Urea Chemical Library

The target compound's unique 3-fluorophenyl, pyrimidin-2-ylmethyl-urea scaffold makes it an essential member of a systematic FGFR SAR library designed to probe the impact of fluorine position (ortho, meta, para) and linker attachment chemistry on isoform selectivity. Researchers building kinase selectivity panels should include this compound alongside the 2-fluorophenyl isomer and the 5-yl direct-attachment analog to generate internally consistent selectivity fingerprints across FGFR1, FGFR2, FGFR3, and FGFR4, as well as counter-screening against VEGFR2/KDR to establish therapeutic windows. The cellular FGFR1 activity confirmed in BaF3 cells [1] supports its inclusion in cell-based profiling workflows.

Medicinal Chemistry Hit-to-Lead Optimization Starting from a Novel FGFR Chemotype

For drug discovery programs seeking FGFR chemical matter with freedom-to-operate distinct from the crowded infigratinib/erdafitinib/pemigatinib chemical space, the target compound represents a structurally differentiated starting point. Its pyrimidin-2-ylmethyl-urea scaffold—disclosed within the Novartis EP1976847B1 patent family—offers a template for further optimization including modifications to the dimethylamino group, fluorine substitution pattern, and urea linker length to improve potency, selectivity, and pharmacokinetic properties. Procurement of high-purity (>95%) compound enables reliable SAR expansion studies.

Kinase Selectivity Panel Counter-Screening and Off-Target Risk Assessment

The target compound's structural features—particularly the methylene spacer between pyrimidine and urea—are hypothesized based on class-level SAR [1] to reduce off-target activity against VEGFR2 compared to direct-attachment pyrimidinyl urea analogs. Researchers conducting kinase selectivity panels (e.g., 50–100 kinase screens) can use this compound as a probe to test whether the 2-ylmethyl-urea architecture indeed delivers a differentiated off-target profile relative to 5-yl-urea regioisomers, generating data that informs both chemical biology tool selection and lead optimization strategies.

Cellular Target Engagement Validation in FGFR-Driven Cancer Cell Models

The confirmed cellular FGFR1 activity in the BaF3 proliferation assay [1] provides a starting point for target engagement studies in FGFR-dependent cancer cell lines (e.g., FGFR2-amplified gastric cancer SNU-16, FGFR3-mutant bladder cancer RT112, or FGFR1-amplified lung cancer H1581). Researchers can use the compound as a chemical probe to validate that FGFR pathway inhibition—measured by phospho-FGFR, phospho-FRS2, or phospho-ERK suppression—correlates with the observed antiproliferative effects, distinguishing on-target activity from off-target cytotoxicity and establishing a benchmark for the 3-fluorophenyl chemotype.

Quote Request

Request a Quote for 1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(3-fluorophenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.